molecular formula C9H6BrClFN3 B1467385 1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1249862-11-0

1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467385
CAS No.: 1249862-11-0
M. Wt: 290.52 g/mol
InChI Key: PTXSUXOPGKGUHC-UHFFFAOYSA-N
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Description

1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H6BrClFN3 and its molecular weight is 290.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Triazole derivatives are synthesized for their unique intermolecular interactions and structural properties. For instance, the study by Shukla et al. (2014) focuses on synthesizing biologically active 1,2,4-triazole derivatives, analyzing their crystal structures, and evaluating the presence of various intermolecular interactions, such as C–H⋯π and lp⋯π interactions. These findings are crucial for understanding the molecular basis of the biological activities of triazole compounds and for designing new materials with tailored properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Activities

Research on triazole derivatives often targets their potential as therapeutic agents. For example, the synthesis and cytostatic activity of N-glycosyl(halomethyl)-1,2,3-triazoles as a new type of alkylating agent have been investigated for their ability to inhibit the growth of HeLa cells and extend the life span of mice bearing tumors, demonstrating the potential of triazole compounds in cancer therapy (de las Heras, Alonso, & Alonso, 1979).

Material Science Applications

Triazole derivatives also find applications in material science, such as in the development of ferrocene-1H-1,2,3-triazole hybrids designed for their low toxicity and potential neuroprotective effects. These compounds, characterized by various spectroscopic and electrochemical techniques, demonstrate the versatility of triazole derivatives in creating compounds with specific desired activities (Haque, Hsieh, Hassan, Faizi, Saha, Dege, Rather, & Khan, 2017).

Antimicrobial and Antifungal Studies

The antimicrobial and antifungal activities of triazole derivatives are of significant interest. Various studies have shown that halogen-substituted triazole compounds exhibit potent antimicrobial properties. For instance, the synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activities against multiple pathogens highlight the potential of these compounds in developing new antimicrobial agents (Rezki, Mayaba, Al-blewi, Aouad, & El Ashry, 2017).

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClFN3/c10-8-3-6(12)1-2-9(8)15-5-7(4-11)13-14-15/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXSUXOPGKGUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 5
1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 6
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1-(2-bromo-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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